5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The presence of a fluorine atom enhances its biological activity and lipophilicity, which are crucial for drug design.
This compound can be classified within the broader category of quinazoline derivatives, which are known for their diverse biological activities. The specific structure of 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one allows it to participate in various chemical reactions, making it a subject of interest in synthetic organic chemistry. Its molecular formula is C11H10FN3O, and it is identified by the CAS number 1272756-02-1.
The synthesis of 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one typically involves multi-step organic reactions that may include cyclization and fluorination processes. One common synthetic route involves:
These methods require careful optimization of reaction conditions to maximize yield and purity.
The molecular structure of 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one features a spirocyclic framework that incorporates both cyclobutane and quinazoline rings. The fluorine atom is located at the 5' position of the quinazoline ring, which significantly influences the compound's electronic properties.
Key structural data includes:
5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one can undergo various chemical reactions typical for quinazolines and spiro compounds:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one primarily involves its interaction with biological targets such as enzymes or receptors. The spirocyclic structure may enhance binding affinity due to its unique spatial configuration, potentially leading to modulation of biological pathways.
Research indicates that quinazoline derivatives often exhibit inhibitory effects on various kinases and other proteins involved in cell signaling pathways, suggesting that this compound could possess similar properties.
The physical properties of 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases.
5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one has potential applications in several scientific fields:
This compound represents a promising area for further research and development within medicinal chemistry and related fields.
The compound 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one follows systematic IUPAC conventions for spirocyclic systems. The parent heterocycle is a quinazolin-4(3H)-one scaffold, characterized by a fused bicyclic structure comprising a benzene ring condensed with a pyrimidin-4(3H)-one ring. The "spiro" designation indicates a shared carbon atom (spiro atom) connecting two independent rings: the quinazolinone system and a cyclobutane ring. The locant 5'-fluoro specifies a fluorine atom at position 5 of the quinazoline ring (attached to the benzene moiety). The suffix -4'(3'H)-one confirms a carbonyl group at position 4 of the quinazolinone ring, with the associated nitrogen at position 3 [1] [3].
Structural representations clarify this connectivity:
O=C1NC2(CCC2)NC2=C1C=C(F)C=C2
YWZQHZPBPMNHNV-UHFFFAOYSA-N
The cyclobutane ring (four-membered aliphatic) attaches perpendicularly to the planar quinazolinone core at the spiro carbon (C1 of cyclobutane and C2 of quinazolinone), creating a three-dimensional topology that distinguishes it from planar heterocycles [1] [9]. This non-planarity is critical for potential biological interactions, as discussed in later sections.Table 1: Key Identifiers for 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one
Identifier | Value |
---|---|
IUPAC Name | 5'-fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one |
Molecular Formula | C₁₁H₁₁FN₂O |
Molecular Weight | 206.22 g/mol |
SMILES | O=C1NC2(CCC2)NC3=C1C=CC(F)=C3 |
InChIKey | YWZQHZPBPMNHNV-UHFFFAOYSA-N |
The compound is unambiguously identified by CAS Registry Number 1272756-02-1, a unique identifier assigned by the Chemical Abstracts Service (CAS) to enable precise substance tracking across scientific databases, regulatory documents, and commercial catalogs [1] [5] [9]. This CAS RN links to the molecular formula C₁₁H₁₁FN₂O, which reflects the core atomic composition: 11 carbon, 11 hydrogen, 1 fluorine, 2 nitrogen, and 1 oxygen atom.
Table 2: Commercial and Regulatory Attributes
Attribute | Details |
---|---|
CAS Registry Number | 1272756-02-1 |
Commercial Purity | ≥95% (typical supplier specification) [1] [9] |
MDL Number | MFCD18651727 [3] |
Storage Conditions | Undisclosed in public listings; suppliers recommend standard lab conditions |
Spirocyclic quinazolinones represent an emerging class of bioactive scaffolds where ring size and heteroatom composition significantly influence physicochemical and biological properties. The following comparative analysis highlights key distinctions between the cyclobutane-containing target compound and its structural analogs:
Table 3: Structural and Functional Comparison of Key Spiroquinazolinones
Compound | Spiran Ring | Molecular Formula | Key Features | Reported Bioactivity |
---|---|---|---|---|
5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one (Target) | Cyclobutane | C₁₁H₁₁FN₂O | High rigidity; no heteroatoms; strain energy | Not reported |
5'-Fluoro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one | Cyclopentane | C₁₂H₁₃FN₂O | Lower strain; increased hydrophobic surface | Limited data [8] |
6'-Fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one | Piperidine | C₁₂H₁₄FN₃O | Basic nitrogen; H-bond donor/acceptor; derivatization capacity | Antifungal lead [2] [10] |
Spiro[thiophen-3,2'-quinazolin]-one derivatives | Thiophene | Variable | Heteroaromatic ring; π-stacking capacity; optimized CHS inhibition | CHS IC₅₀ ~102–137 μM; antifungal MIC 4–32 μg/mL [4] [6] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9